Kinase Inhibitor Potency: 7-Substituted Benzoxazole Scaffold Demonstrates 130-Fold Improvement Over Initial Hit
The 7-substituted benzoxazole core, derived from building blocks like 7-bromobenzo[d]oxazol-2-amine, is essential for achieving potent RSK2 inhibition. An initial high-throughput screening (HTS) hit within this chemical series exhibited a weak IC₅₀ of 2600 nM against RSK2 [1]. Through medicinal chemistry optimization focused on the 7-position, exemplified by compound 8 (7-(2-fluoro-6-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-2-amine), the IC₅₀ was dramatically improved to 20 nM, representing a 130-fold increase in potency [2][3]. This quantifiable advancement underscores the critical role of the 7-substituted benzoxazole scaffold, which is directly accessible via the 7-bromo precursor, in achieving sub-micromolar to low nanomolar biological activity.
| Evidence Dimension | In vitro inhibitory potency against Ribosomal protein S6 kinase alpha-3 (RSK2) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM for an optimized 7-arylbenzoxazol-2-amine derivative (Compound 8) |
| Comparator Or Baseline | Initial HTS hit from the same 2-amino-7-substituted benzoxazole series (IC₅₀ = 2600 nM) |
| Quantified Difference | 130-fold improvement in IC₅₀ (2600 nM → 20 nM) |
| Conditions | Biochemical kinase inhibition assay (ChEMBL_1368328); X-ray crystallography confirmed binding to the RSK2 N-terminal kinase domain at 1.94 Å resolution [2] |
Why This Matters
This 130-fold potency gain directly links the 7-substituted benzoxazole core, for which 7-bromobenzo[d]oxazol-2-amine is a key precursor, to a tractable and highly active chemical series, justifying its procurement for RSK2-focused drug discovery.
- [1] BindingDB. Ki Summary for BDBM50021660. IC50=2600 nM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=0 View Source
- [2] RCSB PDB. 4NW5: Rsk2 N-terminal kinase in complex with 2-amino-7-substituted benzoxazole compound 8. DOI: 10.2210/pdb4nw5/pdb View Source
- [3] BioLiP2. Structure of PDB 4nw5 Chain A. Binding affinity: MOAD: ic50=0.02uM; PDBbind-CN: IC50=0.02uM; BindingDB: IC50=20nM. https://zhanggroup.org/BioLiP2/pdb.cgi?pdb=4nw5&chain=A View Source
